2-Methylphenyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of isothiocyanates, including 2-methylphenyl isothiocyanate, often involves the reaction of corresponding amines with thiophosgene or dithiocarbamate salts followed by desulfurization. A novel synthesis route for related compounds has been demonstrated through reactions involving methylbenzoyl isothiocyanates with amines in solvents like dry tetrahydrofuran, yielding good yields and providing a basis for synthesizing similar compounds (Eschliman & Bossmann, 2019). Additionally, the synthesis of related compounds from isonicotinic acid and bromo-methylphenyl ketones in the presence of a base highlights a versatile approach for synthesizing isothiocyanate derivatives (Viveka et al., 2013).
Molecular Structure Analysis
The molecular structure of isothiocyanates, including 2-methylphenyl isothiocyanate, is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. Studies involving X-ray crystallography provide detailed insights into the structural and conformational properties of these compounds, revealing how different substituents influence molecular geometry and intermolecular interactions (Carballo et al., 1996).
Chemical Reactions and Properties
Isothiocyanates participate in a wide range of chemical reactions, including cycloadditions, radical annulations, and reactions with amines to form thioureas or ureas. The reactivity of isothiocyanates with various nucleophiles underscores their utility in synthetic organic chemistry. For example, aryl radicals react with phenyl isothiocyanate through radical cascade reactions, forming complex heterocycles (Benati et al., 2003).
Physical Properties Analysis
The physical properties of 2-methylphenyl isothiocyanate, such as melting and boiling points, solubility, and spectroscopic characteristics, are essential for understanding its behavior in different environments. These properties are influenced by the molecular structure and the presence of functional groups, affecting solubility in organic solvents and water, as well as volatility.
Chemical Properties Analysis
2-Methylphenyl isothiocyanate exhibits characteristic chemical properties of isothiocyanates, including reactivity towards nucleophiles, ability to form stable compounds with metals, and participation in cycloaddition reactions. Its reactivity is pivotal in synthetic applications, enabling the formation of a variety of heterocyclic compounds and functionalized materials. Studies on the reactivity and stability of isothiocyanates provide a foundation for exploring novel chemical transformations (Li et al., 2013).
Scientific Research Applications
Nrf2 Activation in Cultured Fibroblasts
Isothiocyanates such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC), and phenylethyl isothiocyanate (PEITC), which are structurally related to 2-methylphenyl isothiocyanate, have been shown to activate Nrf2 in NIH3T3 fibroblasts. This activation results in increased expression of phase 2 and antioxidant enzymes, including γ-glutamyl cysteine synthetase (γGCS), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1) (Ernst et al., 2011).
Atmospheric Chemistry
2-Methylphenyl isothiocyanate participates in gas-phase reactions with OH radicals. Studies on its reaction kinetics and products in a smog chamber-mass analyzer system have provided insights into its atmospheric lifetimes and environmental impact, contributing to a better understanding of atmospheric chemistry (Sommerlade, Ekici, & Parlar, 2006).
Biofumigation and Soil Biology
Isothiocyanates, including 2-phenylethyl isothiocyanate, which is similar to 2-methylphenyl isothiocyanate, have shown biological activity against soil insects and pests. This highlights their potential in biofumigation practices and understanding their interactions with different soil types and temperatures (Matthiessen & Shackleton, 2005).
Mitochondrial Imaging
Isothiocyanate-functionalized compounds have been used in mitochondrial imaging due to their high specificity and photostability. This application is crucial in real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).
Chemical Synthesis
2-Methylphenyl isothiocyanate plays a role in the synthesis of new polycondensed heterocycles, contributing to the field of organic chemistry and material sciences. It has been involved in reactions leading to novel structures with potential applications in various domains (Calestani et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 2-methylphenyl isothiocyanate belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
The mode of action of 2-Methylphenyl isothiocyanate involves its interaction with various amines . Phenyl isothiocyanate, a related compound, is known to be highly reactive with various amines due to the fact that the electrons of the group (N=C=S) could be spread over the benzene . This suggests that 2-Methylphenyl isothiocyanate may also interact with amines in a similar manner.
Biochemical Pathways
, isothiocyanates are known to modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .
properties
IUPAC Name |
1-isothiocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYYPPZLPVIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210325 | |
Record name | 2-Tolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylphenyl isothiocyanate | |
CAS RN |
614-69-7 | |
Record name | 2-Methylphenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tolyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 614-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Tolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TOLYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ST94Z07Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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